molecular formula C10H6N2OS B14543555 thieno[2,3-c][1,5]naphthyridin-6(5H)-one CAS No. 62289-89-8

thieno[2,3-c][1,5]naphthyridin-6(5H)-one

Cat. No.: B14543555
CAS No.: 62289-89-8
M. Wt: 202.23 g/mol
InChI Key: DFGAHPGOXCAQBB-UHFFFAOYSA-N
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Description

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is a fused heterocyclic compound featuring a thiophene ring annulated to a naphthyridinone core. Its structure combines electron-rich sulfur atoms with a bicyclic aromatic system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

62289-89-8

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

5H-thieno[2,3-c][1,5]naphthyridin-6-one

InChI

InChI=1S/C10H6N2OS/c13-10-9-6(3-5-14-9)8-7(12-10)2-1-4-11-8/h1-5H,(H,12,13)

InChI Key

DFGAHPGOXCAQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C(=O)N2)SC=C3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the visible-light-induced self-catalyzed fluoroalkylation/cyclization of N-arylcinnamamides has been explored for constructing similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, similar compounds have been shown to act as inverse agonists for retinoic acid receptor-related orphan receptors, influencing pathways involved in immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,4-c][1,5]naphthyridine and Thieno[3,4-c][1,7]naphthyridine

These isomers differ in the position of the fused thiophene and naphthyridine rings. For example:

  • Thieno[3,4-c][1,5]naphthyridine (CAS 139268-19-2) and Thieno[3,4-c][1,7]naphthyridine (CAS 155444-26-1) exhibit distinct ring-fusion patterns, altering their electronic properties and steric demands .
Table 1: Key Structural Differences
Compound Fusion Position CAS Number Notable Properties
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one [2,3-c] Not provided Aromatic, moderate polarity
Thieno[3,4-c][1,5]naphthyridine [3,4-c] 139268-19-2 Higher ring strain, lower solubility
Thieno[3,4-c][1,7]naphthyridine [3,4-c] 155444-26-1 Extended conjugation, UV activity

Thieno[2,3-b]naphthyridines

Compounds like 5a–e () feature a thiophene fused to a naphthyridine at the [2,3-b] position. Key distinctions include:

  • Synthetic Routes : These derivatives are synthesized via multi-step reactions involving piperidinium acetate and reflux conditions, yielding anti-proliferative agents .
  • Substituent Effects : Introduction of aryl groups (e.g., phenethyl) enhances biological activity by increasing lipophilicity and membrane permeability.

Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives

These compounds () share a pyrimidinone core but differ in ring fusion and substituents:

  • Physical Properties :
    • Compound 9a (): IR carbonyl stretch at 1729 cm⁻¹; NMR signals for ethylsulfanyl (δ 3.24 ppm) and methyl groups (δ 1.75 ppm).
    • Compound 5b (): Melting point 154–156°C; phenyl substitution enhances crystallinity and aromatic interactions .
  • Reactivity: Hydroxy and sulfanyl substituents facilitate hydrogen bonding and nucleophilic reactions, unlike the naphthyridinone core, which is more electron-deficient.
Table 2: Substituent Impact on Properties
Compound Substituents Melting Point (°C) Key Functional Groups (IR/NMR)
9a () Ethylsulfanyl, methyl Oil (non-crystalline) 1729 cm⁻¹ (C=O), δ 3.24 (CH₂CH₃)
5b () Phenyl, methoxy 154–156 1736 cm⁻¹ (C=O), δ 7.36–7.42 (Ph)
7b () Piperidinyl, methylsulfanyl 135–137 1717 cm⁻¹ (C=O), δ 3.83–3.97 (piperidine)

Crystallographic and Stability Considerations

  • Crystal Forms: highlights a patent for a crystalline thieno[2,3-c]pyridazin-4(1H)-one, suggesting similar naphthyridinone derivatives may form stable polymorphs with distinct packing arrangements .
  • Saturated Analogs: Decahydro-1,6-naphthyridine carboxylates () exhibit chair conformations in crystallographic studies, contrasting with the planar aromatic systems of thieno-naphthyridinones .

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